1H-Benzimidazole,1-ethenyl-2-methyl-(9CI)
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMZRXHVBMINDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci and Its Analogues
Conventional Synthetic Routes for Benzimidazole (B57391) Frameworks
Conventional methods for synthesizing the benzimidazole core, a necessary precursor to 1-ethenyl-2-methyl-1H-benzimidazole, primarily rely on condensation and cyclization reactions.
N-Vinylation Strategies for Benzimidazole Systems
The introduction of a vinyl group onto the nitrogen atom of a benzimidazole ring is a key step in forming the target compound. While advanced catalytic methods are common, conventional approaches often involve the reaction of the benzimidazole with a vinylating agent. These strategies, however, can be limited by harsh conditions or the availability of the vinylating reagent. A common precursor, 2-methylbenzimidazole (B154957), serves as the substrate for this transformation. The N-H proton of the imidazole (B134444) ring is first abstracted by a base, followed by nucleophilic attack on a vinyl-containing electrophile.
Condensation Reactions in the Formation of Benzimidazole Derivatives
The most prevalent method for synthesizing the 2-methylbenzimidazole precursor is the Phillips benzimidazole synthesis. This involves the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov For the synthesis of 2-methylbenzimidazole, acetic acid is the reagent of choice. banglajol.infoyoutube.com The reaction is typically heated, often in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid, to facilitate the cyclization and dehydration, yielding the benzimidazole ring. nih.govsemanticscholar.org
The general mechanism involves the initial formation of an amide intermediate from the reaction between one amino group of o-phenylenediamine and acetic acid. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the amide, and subsequent dehydration leads to the formation of the stable aromatic benzimidazole ring. youtube.com Yields can be improved by using solvents like toluene (B28343) and optimizing reaction times and temperatures. google.com
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| o-Phenylenediamine, Acetic acid (90%) | None | Heated on a water bath (100°C) for 2 hours | 71.57% | semanticscholar.org |
| o-Phenylenediamine, Glacial acetic acid | Toluene | Heating reflux for 2-12 hours | >85% | google.com |
| o-Phenylenediamine, Glacial acetic acid | None | Condensation reaction | High | banglajol.info |
| 2-Nitroaniline, Ethanol | Cu-Pd/γ-Al2O3 | Aqueous media | High | mdpi.com |
| 2-Nitroaniline, Ethanol | K-modified 5 wt %Cu–5 wt %Pd/γ-Al2O3 | 433 K, 5 MPa, continuous flow | 98.2% selectivity | acs.org |
Utilization of 2-Methylbenzimidazole Derivatives in Subsequent Transformations
Once synthesized, 2-methyl-1H-benzimidazole serves as a versatile intermediate for a variety of chemical transformations. banglajol.info The nitrogen atom at the 1-position, once deprotonated, acts as a nucleophile, enabling reactions with various electrophiles. A common transformation is N-alkylation. For instance, 2-methyl-1H-benzimidazole can be reacted with ethyl 2-bromoacetate or ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride (NaH) or sodium bicarbonate to yield ethyl (2-methyl-1H-benzimidazol-1-yl) acetate (B1210297). nih.govnih.gov This demonstrates the reactivity of the N-H bond and its availability for substitution, which is the same principle applied in N-vinylation to produce the target compound, 1-ethenyl-2-methyl-1H-benzimidazole.
Advanced Catalytic Approaches in Ethenyl-Benzimidazole Synthesis
Modern synthetic chemistry has introduced more efficient and milder catalytic methods for both the formation of the benzimidazole ring and the subsequent N-vinylation step.
Palladium-Catalyzed Cross-Coupling Reactions for N-Vinylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds, including the N-vinylation of heterocycles like benzimidazole. mdpi.com This method offers a significant advantage over conventional techniques by providing milder reaction conditions and broader substrate scope. In this approach, a benzimidazole derivative is coupled with a vinyl halide (e.g., vinyl bromide) or a vinyl triflate in the presence of a palladium catalyst, a suitable ligand (like rac-BINAP), and a base (such as cesium carbonate). mdpi.comnih.gov The catalytic cycle involves the oxidative addition of the vinyl electrophile to the palladium(0) complex, followed by coordination of the deprotonated benzimidazole, and finally, reductive elimination to yield the N-vinylated product and regenerate the catalyst. mdpi.com This methodology has been successfully applied to the N-vinylation of imidazole and benzimidazole systems. mdpi.com
| Heterocycle | Vinyl Source | Catalyst System | Base | Conditions | Yield | Reference |
| Benzimidazole | Paramagnetic vinyl bromide | Pd(OAc)2 / rac-BINAP | Cs2CO3 | Toluene, reflux, 20h | Moderate | mdpi.com |
| Sulfonamides / Acylamides | Vinyl Acetate | Pd(OAc)2 / Carbene | Not specified | Room Temperature | Good | researchgate.net |
| Azaheterocycles | Vinyl Triflates | Palladium catalyst | Not specified | Not specified | Good | nih.gov |
Electrochemically Induced Synthesis Pathways of Benzimidazole Structures
Electrochemical synthesis offers a green and efficient alternative for constructing benzimidazole derivatives, avoiding the need for harsh reagents or metal catalysts. organic-chemistry.org One such method involves the electrochemical oxidation of catechols in the presence of a suitable nucleophile. For example, the oxidation of catechol at a carbon anode generates an o-benzoquinone intermediate. This highly reactive species can then undergo a series of reactions, including Michael addition and intramolecular cyclization with a suitable amine-containing compound, to form a benzimidazole derivative. electrochemsci.org While not a direct synthesis of 2-methylbenzimidazole, this pathway demonstrates the principle of using electrochemical methods to induce the cyclization required for the benzimidazole core formation. electrochemsci.org Another approach involves the electrochemical reduction-induced cyclization of azobenzenes with aldehydes, which proceeds without transition metals or external chemical oxidants to yield N-protected benzimidazoles. organic-chemistry.org
Other Transition Metal-Catalyzed Methods for Ethenyl Moiety Incorporation
Transition metal catalysis is a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of vinyl (ethenyl) groups onto the benzimidazole scaffold. dntb.gov.ua
Nickel-catalyzed reactions have emerged as a significant advancement for the C-H vinylation of benzimidazoles. researchgate.net Researchers reported the first Ni-catalyzed C-H arylation and vinylation at the C-2 position of benzimidazoles, utilizing carbamate (B1207046) derivatives of enols as the vinyl source. researchgate.net For efficient C-2 vinylations with enol derivatives, 1,2-bis(dicyclohexylphosphino)thiophene (dcypt) was identified as the optimal ligand, yielding 2-vinylbenzimidazoles. researchgate.net
Palladium catalysis is another cornerstone in the N-vinylation of benzimidazoles. mdpi.com The Pd-catalyzed Buchwald-Hartwig cross-coupling reaction has been successfully employed for the N-vinylation of imidazole and benzimidazole with activated vinyl bromides. mdpi.com A general procedure involves reacting the benzimidazole with a vinyl bromide in the presence of a palladium catalyst such as palladium(II) acetate (Pd(OAc)2), a ligand like rac-BINAP, and a base like cesium carbonate (Cs2CO3) in a solvent such as toluene. mdpi.com This method has proven effective for creating N-vinylated products in moderate yields. mdpi.com
| Catalyst System | Substrate | Reagent | Product Type | Yield | Reference |
| Ni(OTf)2 / dcypt | N-substituted benzimidazoles | Enol carbamates | 2-Vinylbenzimidazoles | 29-87% | researchgate.net |
| Pd(OAc)2 / rac-BINAP | Benzimidazole | Paramagnetic vinyl bromide | N-Vinylbenzimidazole | Moderate | mdpi.com |
Green Chemistry Principles and Sustainable Synthetic Protocols for Benzimidazole Derivatives
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, have been increasingly applied to the synthesis of benzimidazole derivatives. sphinxsai.comnih.gov These approaches focus on using environmentally benign solvents, alternative energy sources, and efficient, often reusable, catalysts. researchgate.net
The use of green solvents is a key aspect of sustainable synthesis. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have been explored as alternatives to conventional toxic organic solvents. mdpi.comnih.gov For instance, a selective and sustainable method for synthesizing 1,2-disubstituted or 2-substituted benzimidazoles has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and o-phenylenediamine (ChCl:o-PDA). nih.gov This DES acts as both the reaction medium and a reactant, simplifying the work-up procedure and improving yields. nih.gov Similarly, syntheses have been performed in water, which is economically and environmentally advantageous. sphinxsai.com
Microwave irradiation is another green technique that significantly reduces reaction times and often improves product yields. ijmpr.innih.gov An efficient synthesis of 1,2-disubstituted benzimidazoles was achieved using microwave assistance with only 1% mol of Erbium(III) triflate (Er(OTf)3) as a catalyst under solvent-free conditions. nih.gov This method dramatically shortens reaction times from hours to minutes and increases yields to over 96%. nih.gov
Catalysis plays a crucial role in green synthetic methods. mdpi.com Various catalysts, including Lewis acids like zinc triflate and reusable nanocomposites, have been employed to facilitate benzimidazole synthesis under mild conditions. sphinxsai.comrsc.org For example, zinc triflate has been shown to be an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in ethanol. sphinxsai.com Transition-metal-free approaches, such as intramolecular N-arylations of amidines mediated by potassium hydroxide (B78521) in DMSO, offer a cleaner alternative by avoiding metal impurities. organic-chemistry.org
| Green Method | Catalyst/Medium | Conditions | Advantages | Reference |
| Deep Eutectic Solvent | Choline chloride:o-PDA | 80 °C, 10 min | Solvent-free, high yield, simple work-up | nih.gov |
| Microwave Irradiation | Er(OTf)3 (1% mol) | 60 °C, 5-15 min | Solvent-free, rapid reaction, excellent yields (>96%) | nih.gov |
| Green Catalyst | Zinc triflate | Reflux in ethanol | Inexpensive, practical, environmentally friendly | sphinxsai.com |
| Metal-Free | KOH in DMSO | 120 °C, 14-16 h | Avoids metal impurities, practical | organic-chemistry.org |
| Aqueous Synthesis | K2CO3 in water | 100 °C, 30 h | No additional catalyst, environmentally and economically valuable | sphinxsai.com |
Multi-component Reactions and Convergent Synthesis Strategies for Complex Ethenyl-Benzimidazole Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. organic-chemistry.orgresearchgate.net This approach is advantageous for building complex molecular architectures, like those of ethenyl-benzimidazoles, due to its operational simplicity, reduction of waste, and high atom economy. nih.gov
A notable example is the copper-catalyzed three-component reaction for preparing 1,2-substituted benzimidazoles. nih.gov This reaction involves stirring a mixture of a copper catalyst, N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to generate the desired products. nih.gov Another versatile MCR involves the transformation of commercial aryl amines, aldehydes, and azides into benzimidazole structures through a copper-catalyzed amination of N-aryl imines. organic-chemistry.org
Convergent synthesis strategies often employ MCRs to rapidly assemble complex heterocyclic systems. For instance, a one-pot synthesis of 2-aminothiophene linked benzimidazoles was developed using a modified Gewald multicomponent reaction, which involves reacting 2-cyanomethyl benzimidazoles with aldehydes and elemental sulfur. researchgate.net Such strategies allow for the efficient construction of diverse benzimidazole libraries, which is crucial for drug discovery and development. nih.gov
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Three-Component Coupling | N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | Copper catalyst | 1,2-Substituted benzimidazoles | nih.gov |
| One-Pot MCR | Aryl amines, aldehydes, azides | Copper catalyst | Substituted benzimidazoles | organic-chemistry.org |
| Modified Gewald MCR | 2-Cyanomethyl benzimidazoles, aldehydes, elemental sulfur | Piperidine | 2-Aminothiophene linked benzimidazoles | researchgate.net |
Mechanistic Investigations and Reactivity Pathways of 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci
Reaction Mechanisms Involving the Ethenyl Moiety
The ethenyl group attached to the benzimidazole (B57391) ring is a key site of reactivity, participating in addition reactions, polymerization, and radical processes. The electronic nature of the benzimidazole ring significantly influences the behavior of this vinyl substituent.
Conjugate and Markovnikov Addition Reactions to the Vinyl Group
The vinyl group of 1-ethenyl-2-methyl-1H-benzimidazole is susceptible to addition reactions, with the regioselectivity being dependent on the reaction conditions and the nature of the attacking species. The mode of addition, whether following Markovnikov's rule or proceeding via a conjugate (Michael) addition, is dictated by the electronic distribution within the molecule.
Studies on related vinyl-substituted N-heterocycles have shown that the electronic character of the heterocyclic ring governs the reaction pathway. For instance, in superacid-promoted reactions, diprotonated vinyl-substituted quinoxalines and pyrimidines exhibit a regioselectivity that correlates well with calculated net atomic charges. researchgate.net Depending on the position of the vinyl substituent on the ring, either Markovnikov or conjugate addition can occur. researchgate.net For 1-ethenyl-2-methyl-1H-benzimidazole, the nitrogen atom of the imidazole (B134444) ring can donate electron density into the vinyl group, making the terminal carbon atom (β-carbon) relatively electron-rich and thus susceptible to electrophilic attack, which would lead to a Markovnikov-type addition.
Conversely, the vinyl group in conjugation with the heterocyclic system can act as a Michael acceptor. The addition of various nucleophiles, including those centered on nitrogen, sulfur, oxygen, and carbon, to vinyl-substituted aromatic N-heterocycles is a well-established method for synthesizing functionalized heterocyclic compounds. researchgate.netnih.gov The reaction of 1-ethenyl-2-methyl-1H-benzimidazole with nucleophiles would likely proceed via a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the vinyl group, followed by protonation of the resulting carbanion.
| Reaction Type | Attacking Species | Site of Attack on Vinyl Group | Governing Principle |
|---|---|---|---|
| Markovnikov Addition | Electrophile (e.g., H⁺) | β-carbon | Formation of the more stable carbocation adjacent to the nitrogen atom. |
| Conjugate (Michael) Addition | Nucleophile (e.g., R-S⁻, R₂N⁻) | β-carbon | Nucleophilic attack on the electron-deficient end of the conjugated system. nih.gov |
Polymerization Mechanisms of Ethenyl-Benzimidazole Monomers
1-Ethenyl-2-methyl-1H-benzimidazole can act as a monomer in polymerization reactions, owing to the presence of the vinyl group. Similar to the well-studied 1-vinylimidazole, it is expected to undergo free-radical polymerization. This process typically involves three key stages: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, such as 2,2′-azobisisobutyronitrile (AIBN), upon heating or UV irradiation. These radicals then add across the double bond of the monomer to form a new radical species.
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of polymer chains is halted through processes like radical combination, where two growing chains react with each other.
The kinetics of the polymerization of N-vinylimidazole have been noted to be unusual, with studies suggesting the occurrence of a degradative reaction between the propagating radicals and the monomer. researchgate.net In this side reaction, the growing radical may abstract a hydrogen atom from the imidazole ring, leading to a resonance-stabilized and less reactive radical, thereby slowing the rate of polymerization. researchgate.net It is plausible that 1-ethenyl-2-methyl-1H-benzimidazole would exhibit similar polymerization behavior.
Radical Processes and Pathways of Ethenyl-Substituted Heterocycles
The ethenyl group is also reactive towards radical species. A notable example of such a process is the photoinduced, metal-free hydroalkylation of N-vinyl heterocycles. rsc.orgrsc.org In this type of reaction, an alkyl radical, generated from a redox-active precursor via an electron-donor/electron-acceptor (EDA) complex, adds to the vinyl group. rsc.orgrsc.org This is followed by a hydrogen atom transfer step to yield the final hydroalkylated product. rsc.org
N-vinyl heterocycles are considered electron-rich systems, which can present a challenge for reactions with likewise electron-rich alkyl radicals due to potential polarity mismatch. rsc.orgnih.gov However, activation through an EDA complex under visible light irradiation provides a viable pathway for this transformation. rsc.org This method allows for the formation of C(sp³)–C(sp³) bonds under mild conditions. nih.gov
Another relevant radical process is the thiol-ene reaction, where a thiol adds across the double bond. These reactions can be initiated by radicals and typically result in the anti-Markovnikov addition product, where the sulfur atom attaches to the terminal carbon of the vinyl group. srrjournals.com
Reactivity of the Benzimidazole Heterocyclic Core
The benzimidazole ring system itself is a robust aromatic core, but it also participates in a variety of reactions, including its initial formation through cyclization and subsequent photochemical transformations.
Cyclization and Annulation Reactions of Benzimidazole Precursors
The synthesis of the 1H-Benzimidazole, 2-methyl- core is most commonly achieved through the condensation of o-phenylenediamine (B120857) with acetic acid or its derivatives. mdpi.comrsc.org This reaction, often referred to as the Phillips synthesis, typically involves heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid, to facilitate the cyclization and dehydration, yielding the 2-substituted benzimidazole ring. rsc.org
Numerous modern synthetic methods have been developed to improve yields, shorten reaction times, and employ milder conditions. These include the use of various catalysts such as ZnO nanoparticles, which can mediate the cyclocondensation of o-phenylenediamine with aldehydes under eco-friendly conditions. acs.org Metal-free protocols using catalysts like N-hydroxyphthalimide (NHPI) with molecular oxygen as the oxidant have also been reported for the dehydrogenative coupling of diamines and alcohols to form benzimidazoles. nih.gov
| Reactants | Conditions/Catalyst | Key Features | Reference |
|---|---|---|---|
| o-phenylenediamine + Acetic acid | Reflux in 4M HCl | Classic Phillips Synthesis | rsc.org |
| o-phenylenediamine + Aldehyde | ZnO Nanoparticles, Ethanol, 70°C | High yield, short reaction time, recyclable catalyst | acs.org |
| o-phenylenediamine + Benzylamine | Cobalt or Iron catalyst, solvent-free | Redox condensation without external reducing/oxidizing agents | researchgate.net |
| o-phenylenediamine + Alcohol | NHPI, O₂ or air | Metal-free dehydrogenative coupling | nih.gov |
Photoinduced Unimolecular Transformations and Dehydrodimerization Pathways
The benzimidazole core can undergo transformations when subjected to ultraviolet (UV) irradiation. In solution and with access to air, the photolysis of benzimidazole has been shown to result in dehydrodimerization, leading to the formation of unsymmetrical dimers. researchgate.netnih.gov
Under conditions of matrix isolation at low temperatures, which prevent bimolecular reactions, the photoinduced unimolecular transformations of benzimidazole have been studied in detail. nih.govnih.gov These studies revealed two primary photochemical pathways:
Fixed-Ring Isomerization: This pathway involves the cleavage of the N-H bond upon UV excitation, forming a benzimidazolyl radical and a hydrogen atom. nih.govnih.gov The subsequent recombination of this radical pair can lead to the formation of different tautomers, such as 4H- and 6H-benzimidazole, which are otherwise unobserved. nih.gov
Ring-Opening Isomerization: A competing pathway involves the cleavage of the five-membered imidazole ring. This process can lead to the formation of open-ring isomers, such as 2-isocyanoaniline. nih.govnih.gov
The photochemistry of 2-alkylbenzimidazoles, like the core of the title compound, has been noted to differ from the parent benzimidazole, reportedly not yielding dimers but rather a mixture of acyl derivatives. nih.gov Furthermore, other related heterocyclic systems, such as indazoles, can be photochemically converted into benzimidazoles through a rearrangement mechanism.
Stereoselective Transformations and Chiral Auxiliary Applications in Ethenyl-Benzimidazole Synthesis
Detailed research findings and data tables concerning the stereoselective transformations and chiral auxiliary applications of 1-ethenyl-2-methyl-1H-benzimidazole are not available in the current scientific literature.
Advanced Spectroscopic and Structural Characterization of 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-ethenyl-2-methyl-1H-benzimidazole, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-ethenyl-2-methyl-1H-benzimidazole is expected to show distinct signals for the protons of the benzimidazole (B57391) core, the N-ethenyl (vinyl) group, and the C-methyl group. Based on data from analogous compounds like 2-vinyl-1H-benzimidazole and 2-methyl-1H-benzimidazole, the anticipated chemical shifts (δ) are as follows:
Benzimidazole Aromatic Protons (H-4, H-5, H-6, H-7): These protons would typically appear in the downfield region of the spectrum, approximately between δ 7.10 and 7.80 ppm. The signals would present as multiplets or doublets, reflecting the coupling between adjacent protons on the benzene (B151609) ring. rsc.orgbanglajol.info
Ethenyl (Vinyl) Protons (-CH=CH₂): The vinyl group protons are expected to exhibit a characteristic AMX spin system. The proton attached to the carbon adjacent to the nitrogen (N-CH=) would likely resonate as a doublet of doublets around δ 6.80-7.20 ppm. The two terminal vinyl protons (=CH₂) would appear as two separate doublets of doublets, typically between δ 5.20 and 6.30 ppm, with distinct cis and trans coupling constants. For the related 2-vinyl-1H-benzimidazole, these signals appear at 6.75 (dd), 6.26 (dd), and 5.66 (dd) ppm. rsc.org
Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are expected to appear as a sharp singlet in the upfield region, likely around δ 2.50-2.70 ppm. banglajol.info
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-ethenyl-2-methyl-1H-benzimidazole, distinct signals would be observed for each unique carbon atom.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2 (imidazole ring) | 150-155 |
| Benzene Ring Carbons | 110-145 |
| Ethenyl Carbon (-CH=) | 125-135 |
| Ethenyl Carbon (=CH₂) | 105-115 |
| Methyl Carbon (-CH₃) | 12-16 |
Data table is based on expected values and data from analogous compounds such as 2-methyl-1H-benzimidazole and 2-vinyl-1H-benzimidazole. rsc.org
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
FTIR Spectroscopy
The FTIR spectrum of 1-ethenyl-2-methyl-1H-benzimidazole would display characteristic absorption bands corresponding to the various stretching and bending vibrations.
Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretch: Vibrations from the methyl group would appear in the 2950-3000 cm⁻¹ range. banglajol.info
C=C Stretch: Aromatic ring C=C stretching vibrations are expected between 1450 and 1620 cm⁻¹. The vinyl C=C stretch would also appear in this region, likely around 1630-1650 cm⁻¹. rsc.org
C=N Stretch: The imidazole (B134444) ring C=N stretching vibration typically occurs in the 1580-1630 cm⁻¹ region.
Vinyl C-H Bending: Out-of-plane bending vibrations for the vinyl group are characteristic and appear in the 910-990 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane C-H bending for the substituted benzene ring would be observed between 740 and 780 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. Strong Raman signals are expected for the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the aromatic system and the vinyl group. The benzimidazole ring breathing modes typically give rise to strong and sharp bands in the Raman spectrum. nih.govscilit.com
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Methyl C-H Stretch | 2950-3000 | 2950-3000 |
| Vinyl C=C Stretch | ~1640 | ~1640 (Strong) |
| Aromatic C=C/C=N Stretch | 1450-1620 | 1450-1620 (Strong) |
| Vinyl C-H Bend | 910-990 | Weak |
| Aromatic Ring Breathing | Weak | Strong |
Data table is based on typical vibrational frequencies for the specified functional groups and data from related benzimidazole structures. nih.govscilit.comresearchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular weight and deducing the structure of a compound from its fragmentation pattern.
For 1-ethenyl-2-methyl-1H-benzimidazole (C₁₀H₁₀N₂), the exact molecular weight is 158.0844 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 158.
The fragmentation of the molecular ion would likely proceed through several pathways, based on the analysis of similar benzimidazole structures: researchgate.netjournalijdr.com
Loss of a Methyl Radical: A common fragmentation pathway would be the loss of the methyl group (•CH₃) from the C2 position, leading to a fragment ion at m/z = 143 (M-15).
Loss of the Ethenyl Radical: Cleavage of the N-vinyl bond could result in the loss of a vinyl radical (•C₂H₃), producing an ion at m/z = 131 (M-27).
Fragmentation of the Benzimidazole Ring: The stable benzimidazole ring can undergo characteristic fragmentation, often involving the sequential loss of hydrogen cyanide (HCN) molecules. For example, the fragment at m/z 131 could further lose HCN to yield an ion at m/z = 104. rsc.org
| Ion | Proposed Structure/Formation | Expected m/z |
| [M]⁺˙ | Molecular Ion | 158 |
| [M-CH₃]⁺ | Loss of a methyl radical | 143 |
| [M-C₂H₃]⁺ | Loss of a vinyl radical | 131 |
| [M-CH₃-HCN]⁺ | Subsequent loss of HCN | 116 |
| [C₇H₆N]⁺ | From ring fragmentation | 104 |
This table represents plausible fragmentation pathways based on the principles of mass spectrometry and data from analogous compounds. researchgate.netjournalijdr.com
Electronic Absorption and Emission Spectroscopy for Electronic Transitions (e.g., UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule.
UV-Vis Spectroscopy
The UV-Vis spectrum of 1-ethenyl-2-methyl-1H-benzimidazole is expected to show absorption bands corresponding to π → π* transitions within the conjugated system, which includes the benzimidazole ring and the N-ethenyl group. The parent 1H-benzimidazole exhibits absorption maxima (λₘₐₓ) around 243, 274, and 281 nm. researchgate.net The presence of the methyl and, more significantly, the conjugated ethenyl group is expected to cause a bathochromic (red) shift in these absorption bands. The spectrum would likely show strong absorptions in the 250-300 nm range. researchgate.netnist.gov
Fluorescence Spectroscopy
Many benzimidazole derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, 1-ethenyl-2-methyl-1H-benzimidazole may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent environment and the specific electronic structure conferred by the substituents. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
A crystallographic study would reveal precise bond lengths, bond angles, and torsion angles. Key findings would include:
Planarity: The fused benzimidazole ring system is generally observed to be nearly planar. researchgate.netnih.gov
Conformation: The orientation of the 1-ethenyl and 2-methyl groups relative to the benzimidazole plane would be determined. The ethenyl group may be co-planar with the ring system to maximize conjugation, or it could be twisted.
| Structural Feature | Expected Observation |
| Benzimidazole Core | Essentially planar |
| C2-N Bond Lengths | Consistent with partial double bond character |
| N1-C(ethenyl) Bond Length | ~1.38 Å |
| Intermolecular Interactions | π-π stacking, C-H···N interactions |
This table is based on general features observed in the crystal structures of various substituted benzimidazoles. researchgate.netsemanticscholar.orgnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.
1-ethenyl-2-methyl-1H-benzimidazole, in its neutral ground state, is a diamagnetic molecule with all electrons paired. Therefore, it would not produce an EPR signal.
EPR spectroscopy would only become relevant for this compound under conditions where it is converted into a paramagnetic species. This could occur through:
Oxidation or Reduction: Chemical or electrochemical one-electron oxidation or reduction could form a radical cation or radical anion, respectively. These radical ions would be EPR-active.
Photolysis: UV irradiation could potentially lead to bond cleavage and the formation of radical species.
Coordination to a Paramagnetic Metal Ion: If the molecule acts as a ligand to a paramagnetic metal center, the resulting complex could be studied by EPR.
No EPR studies on radical ions of 1-ethenyl-2-methyl-1H-benzimidazole have been found in the surveyed literature. Studies on related heterocyclic radicals, such as benzotriazole (B28993) anion radicals, show that EPR, in conjunction with theoretical calculations, can provide detailed information on the electron spin distribution across the molecule. researchgate.netnih.gov
Computational and Theoretical Investigations of 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI), DFT calculations can elucidate its fundamental electronic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For benzimidazole (B57391) derivatives, the HOMO-LUMO gap is a key parameter in assessing their bioactivity and potential applications in materials science. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzimidazole Derivative
| Molecular Orbital | Energy (eV) |
| LUMO | -0.8904 |
| HOMO | -5.8170 |
| Energy Gap (ΔE) | 4.9266 |
Note: Data is for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole and serves as a representative example. nih.gov
DFT calculations can also be used to determine the distribution of electronic charge within a molecule, which is fundamental to understanding its reactivity. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. It helps in identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) are prone to nucleophilic attack.
In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative electrostatic potential, making them likely sites for interactions with electrophiles. The hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring (if unsubstituted), and the hydrogens of the methyl and ethenyl groups, would exhibit positive potential.
From the HOMO-LUMO energies, several chemical reactivity descriptors can be calculated. These include:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ2 / 2η
These descriptors provide a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness indicates lower reactivity, while the electrophilicity index measures the propensity of a species to accept electrons.
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be approximated from the HOMO and LUMO energies based on Koopmans' theorem. The ionization potential is the energy required to remove an electron from a molecule and can be estimated as IP ≈ -EHOMO. The electron affinity is the energy released when an electron is added to a molecule, estimated as EA ≈ -ELUMO.
These values are crucial for understanding the behavior of 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI) in electron transfer reactions and for predicting its redox properties.
Table 2: Illustrative Chemical Reactivity Descriptors and Electronic Properties for a Benzimidazole Derivative
| Parameter | Formula | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 5.8170 |
| Electron Affinity (EA) | -ELUMO | 0.8904 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4633 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.3537 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.2838 |
Note: Calculated using the illustrative data from Table 1.
Excited State Properties through Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands.
For a molecule like 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI), with its conjugated π-system, TD-DFT can predict the nature of electronic transitions, such as π → π* and n → π* transitions. This information is vital for understanding its photophysical properties, including fluorescence and phosphorescence, and for designing molecules with specific optical properties for applications in dyes, sensors, and electronic devices. A study on 2-(2'-hydroxyphenyl)benzimidazole and its derivatives utilized TD-PBE0 calculations to investigate their first singlet excited state behavior and the mechanisms of excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. nih.gov Such studies provide deep insights into the reaction mechanisms occurring from the excited state. nih.gov
Reaction Mechanism Elucidation using Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI), these methods could be applied to study various reactions, such as its synthesis, polymerization of the ethenyl group, or its interactions with biological targets. For example, in the synthesis of benzimidazole derivatives, a proposed mechanism involves the nucleophilic attack of an amine group on an aldehyde, followed by cyclization and aromatization. nih.gov Quantum chemical calculations can validate such proposed mechanisms by determining the energetics of each step. These computational approaches can also shed light on the regioselectivity and stereoselectivity of reactions involving the benzimidazole core.
Molecular Dynamics Simulations for Dynamic Behavior and Adsorption Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics, solvation effects, and interaction of a molecule with its environment.
For 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI), MD simulations could be used to study its behavior in different solvents, its ability to permeate biological membranes, or its adsorption onto surfaces. For instance, MD simulations have been employed to study the stability of docked benzimidazole ligands with protein targets, providing information on the binding affinity and the nature of the interactions. semanticscholar.org In the context of materials science, MD simulations can model the adsorption of benzimidazole derivatives on metal surfaces, which is relevant for applications in corrosion inhibition. These simulations can reveal the orientation of the molecule on the surface and the strength of the adsorption, helping to understand the protective mechanism.
Quantitative Structure-Property Relationships (QSPR) in Ethenyl-Benzimidazole Systems
Theoretical investigations into vinyl-fused monomeric benzimidazole derivatives have provided significant insights into their electronic and optoelectronic properties. nih.gov These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine various molecular descriptors. nih.gov These descriptors are then used to build QSPR models. The primary goal is to elucidate the relationships between the structure and properties, which can guide the design of new materials with desired characteristics. nih.gov
Detailed Research Findings
Research on vinyl-fused benzimidazole derivatives has systematically explored the impact of substituting different electron-donating and electron-accepting groups on their electronic structure. nih.gov Key molecular descriptors that are often calculated and correlated in these QSPR studies include:
Highest Occupied Molecular Orbital (HOMO) energy: This descriptor is related to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) energy: This relates to the electron-accepting ability of a molecule.
HOMO-LUMO energy gap (ΔE): This is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Electron Affinity (EA): The energy released when an electron is added to a molecule.
Studies have shown that by strategically placing electron-donating groups (e.g., -OH, -N(CH₃)₂) or electron-accepting groups (e.g., -CN, -CF₃) on the benzimidazole or the ethenyl moiety, these fundamental electronic properties can be finely tuned. nih.govbohrium.com For instance, the introduction of a strong electron-donating group tends to increase the HOMO energy, making the molecule a better electron donor. Conversely, an electron-accepting group tends to lower the LUMO energy, enhancing its electron-accepting capabilities. bohrium.com
The following interactive data tables illustrate the general trends observed in QSPR studies of ethenyl-benzimidazole systems when different types of substituents are introduced. The values are representative and intended to show the directional impact of substitutions on the electronic properties.
Table 1: Effect of Substituents on Molecular Orbital Energies
| Substituent Type on Benzimidazole Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) |
|---|---|---|---|
| Unsubstituted (Reference) | Baseline | Baseline | Baseline |
| Electron-Donating Group (e.g., -OH) | Increase | Slight Increase | Decrease |
| Electron-Accepting Group (e.g., -CN) | Decrease | Decrease | Slight Decrease/Increase |
Table 2: Predicted Impact of Substituents on Ionization Potential and Electron Affinity
| Substituent Type on Benzimidazole Ring | Predicted Ionization Potential (IP) | Predicted Electron Affinity (EA) |
|---|---|---|
| Unsubstituted (Reference) | Baseline | Baseline |
| Electron-Donating Group (e.g., -OH) | Lower | Lower |
| Electron-Accepting Group (e.g., -CN) | Higher | Higher |
These relationships are fundamental to the QSPR paradigm. By quantifying these trends, predictive models can be developed. For example, a QSPR equation might take the form:
Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where the 'c' values are constants determined from a regression analysis of a training set of molecules, and the descriptors are calculated structural or quantum chemical parameters. Such models enable the rapid screening of virtual compounds and the prioritization of synthetic targets with optimized properties for specific applications, such as in the development of novel optoelectronic materials. nih.gov
Coordination Chemistry and Metal Complexation with 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci Ligands
Synthesis and Isolation of Metal-Ethenyl-Benzimidazole Complexes
The synthesis of metal complexes with 1-ethenyl-2-methyl-1H-benzimidazole typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. While specific synthetic procedures for complexes of this exact ligand are not extensively detailed in the surveyed literature, the general methodology for forming complexes with benzimidazole (B57391) derivatives involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol and stirring, sometimes with gentle heating, to precipitate the complex. nih.gov The resulting solid complex can then be isolated by filtration, washed, and purified by recrystallization.
The structure of 1-ethenyl-2-methyl-1H-benzimidazole offers several possibilities for its coordination behavior. The primary coordination site is the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which possesses a lone pair of electrons, allowing it to act as a monodentate ligand.
The presence of the 1-ethenyl (vinyl) group introduces additional complexity. While coordination through the imidazole nitrogen is most common for benzimidazole derivatives, the π-system of the vinyl group could potentially coordinate to a metal center. uef.fi Studies on the related, but simpler, 1-vinylimidazole ligand have shown that it can coordinate to a platinum metal center through the vinyl group in a side-on position. uef.fi However, coordination through the imidazole nitrogen is also observed, and the final coordination mode can be influenced by the metal ion's properties and the reaction conditions. uef.fi
The 2-methyl group on the benzimidazole ring can introduce steric hindrance, potentially influencing the geometry of the resulting metal complex and its ability to form polynuclear structures. Based on its structure, 1-ethenyl-2-methyl-1H-benzimidazole is generally expected to act as a monodentate N-donor ligand, though bridging modes, while less common for this type of ligand, cannot be entirely ruled out without specific structural evidence.
Benzimidazole derivatives are known to form stable complexes with a wide range of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.govnih.gov This is due to the favorable interaction between the soft Lewis basicity of the imidazole nitrogen and these metal ions. Although the formation of complexes between 1-ethenyl-2-methyl-1H-benzimidazole and these specific metals is anticipated, detailed reports on their synthesis and characterization are sparse in the current scientific literature. General studies on related benzimidazole complexes show the formation of compounds with stoichiometries such as [MCl₂L₂] (where M = Co(II), Zn(II)) and [CuCl₂L(H₂O)], indicating that two ligand molecules typically coordinate to the metal center. semanticscholar.org
Structural Characterization of Coordination Compounds
The definitive structure of coordination compounds is primarily determined through single-crystal X-ray diffraction, supplemented by spectroscopic methods like FT-IR and UV-Vis spectroscopy.
For metal complexes of benzimidazole derivatives, coordination invariably occurs through the lone pair of the tertiary nitrogen atom (N3) of the imidazole ring. nih.govnih.gov This N-coordination is confirmed by shifts in the vibrational frequencies of the C=N bond in the FT-IR spectrum upon complexation. nih.gov
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state arrangement of metal-organic compounds, leading to the formation of extended supramolecular architectures. In the crystal packing of benzimidazole-containing complexes, π-π stacking interactions between the aromatic rings of adjacent ligands are common. Furthermore, if co-ligands, solvent molecules, or counter-ions with hydrogen bond donors or acceptors are present, a network of hydrogen bonds can further stabilize the crystal lattice. nih.gov A detailed analysis of these interactions requires precise atomic coordinates from single-crystal X-ray diffraction, which are not currently published for complexes of 1-ethenyl-2-methyl-1H-benzimidazole.
Theoretical Studies on Metal-Ligand Interactions and Complex Stability
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and bonding nature of metal complexes. ekb.eg Such studies can provide insights into the strength of the metal-ligand bond, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are related to the complex's reactivity. nih.gov
While DFT studies have been performed on various benzimidazole complexes to complement experimental findings, published theoretical investigations focusing specifically on the interaction between 1-ethenyl-2-methyl-1H-benzimidazole and transition metal ions were not identified in the surveyed literature. ekb.egnih.gov Theoretical studies on the related 1-propenyl-2-methylbenzimidazole have been conducted to determine its structural and spectral characteristics, indicating that such methods are applicable to this class of compounds. researchgate.net
Photoluminescence and Optical Properties of Metal-Ethenyl-Benzimidazole Complexes and Coordination Polymers
Detailed research findings on the photoluminescence and optical properties of metal complexes and coordination polymers specifically incorporating the 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI) ligand are not available in the current body of scientific literature. Therefore, a data table of these properties cannot be provided.
Polymer Science and Advanced Materials Derived from 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci
Design and Synthesis of Ethenyl-Benzimidazole-Based Polymers and Copolymers
The synthesis of polymers from 1-ethenyl-2-methyl-1H-benzimidazole leverages its vinyl group for addition polymerization, while the benzimidazole (B57391) ring imparts desirable thermal, mechanical, and electronic characteristics to the final material.
The polymerization of N-vinyl heterocyclic monomers like 1-ethenyl-2-methyl-1H-benzimidazole can be achieved through various methods. Conventional free radical polymerization is a common and straightforward technique for producing homopolymers and copolymers containing the benzimidazole unit. researchgate.net However, for applications requiring precise material properties, controlled radical polymerization (CRP) methods are employed to dictate the molecular architecture of the resulting polymers. researchgate.net
Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight, polydispersity, and polymer composition. researchgate.netrsc.org The use of RAFT allows for the synthesis of well-defined block copolymers, where segments of poly(1-ethenyl-2-methyl-benzimidazole) can be combined with other polymer blocks to create materials with unique, tailored functionalities, such as amphiphilic block copolymers. researchgate.net The ability to control the macromolecular architecture is crucial for optimizing the performance of these polymers in their intended applications.
Table 1: Polymerization Techniques for Vinyl-Benzimidazole Monomers
| Polymerization Technique | Key Advantages | Control over Architecture | Typical Monomers |
|---|---|---|---|
| Free Radical Polymerization | Simple, widely used | Low to moderate | N-vinylimidazole, N-vinylindole |
| RAFT Polymerization | High control over molecular weight and polydispersity (PDI), enables block copolymer synthesis | High | N-vinylimidazole, N-vinylphthalimide, 2-methyl-N-vinylindole |
| Atom Transfer Radical Polymerization (ATRP) | High control, versatile for various monomers | High | N-vinylpyrrolidone (with specific inifers) |
The benzimidazole ring is a planar, aromatic heterocyclic system that can function as an electron acceptor unit. researchgate.net This property makes it a highly valuable component in the design of donor-acceptor (D-A) type π-conjugated polymers, which are fundamental to many organic electronic devices. researchgate.net
By copolymerizing 1-ethenyl-2-methyl-1H-benzimidazole with electron-donating monomers, it is possible to create conjugated polymers with a low optical band gap. researchgate.net The ethenyl group provides the linkage point for incorporation into the polymer backbone, while the benzimidazole moiety contributes to the electronic structure of the material. The introduction of moieties like ethynyl (B1212043) groups alongside the benzimidazole core can further expand the π-π conjugation, enhancing properties such as birefringence, which is valuable for liquid crystal applications. researchgate.net The synthesis of these systems often involves reactions like the Horner-Wadsworth-Emmons (HWE) reaction to create vinylene linkages, promoting electron delocalization along the polymer backbone. nih.gov
Functional Polymers for Specialized Applications
Polymers incorporating the 1-ethenyl-2-methyl-1H-benzimidazole unit exhibit a range of functional properties that make them suitable for specialized, high-performance applications, from stabilizing consumer plastics to enabling next-generation electronics and gas separation technologies.
The photodegradation of polymeric materials under the influence of UV light is a significant cause of material failure, leading to discoloration, cracking, and loss of mechanical properties. specialchem.com Benzimidazole derivatives have emerged as effective photo-stabilizers due to their inherent ability to interact with and dissipate harmful UV radiation. mdpi.com
The mechanism of stabilization by benzimidazole-containing polymers involves two primary pathways:
UV Absorption : The aromatic benzimidazole structure can absorb incident UV radiation, preventing it from reaching the bulk polymer and initiating degradation. The absorbed energy is then safely dissipated, often as heat. mdpi.comtandfonline.com
Radical Scavenging : During photodegradation, highly reactive free radicals are formed, which propagate chain reactions that break down the polymer matrix. nih.gov Benzimidazole moieties can act as radical scavengers, reacting with these intermediates to form stable, non-reactive species. This action inhibits the autoxidation process and preserves the integrity of the polymer. semanticscholar.org
These polymers can be blended with commodity plastics or chemically bonded to the polymer backbone to prevent loss through volatilization or extraction, providing long-term protection. google.com
The unique electronic properties of the benzimidazole core make its polymers highly suitable for applications in organic electronics. researchgate.net A particularly promising area is in the development of perovskite solar cells (PSCs), a next-generation photovoltaic technology. researchgate.net
A major challenge in PSCs is the presence of defects on the surface and at the interfaces of the perovskite layer, which act as sites for non-radiative recombination and degrade device performance and stability. researchgate.netnih.gov Polymers and small molecules containing benzimidazole units have proven to be highly effective passivation agents. researchgate.net
The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons, allowing them to act as Lewis bases. They can coordinate with under-coordinated Pb²⁺ ions (Lewis acid sites) on the perovskite surface, effectively "healing" these defects. researchgate.net This passivation reduces charge recombination, leading to significant improvements in power conversion efficiency (PCE) and long-term operational stability. nih.govresearchgate.net For instance, the use of 1-methylbenzimidazole (B167850) as an interfacial passivation agent has been shown to substantially enhance PSC performance. researchgate.net Furthermore, benzimidazole-based materials are being developed as dopant-free hole-transporting materials (HTMs), a critical component in the p-i-n architecture of inverted PSCs. researchgate.net
Table 2: Performance Enhancement of Perovskite Solar Cells with Benzimidazole-Based Additives
| Additive/Material | Function | Key Improvement | Result |
|---|---|---|---|
| 1-Methylbenzimidazole (1-MBIm) | Interfacial Defect Passivation | Reduction in surface and interface defects | Enhanced Power Conversion Efficiency (PCE) and stability. researchgate.net |
| 2-(Trifluoromethyl) benzimidazole (TFMBI) | Dual-Site Defect Passivation | Inhibition of carrier non-radiative recombination | PCE increased from 20.62% (pristine) to 23.16%. nih.gov |
| YJS003 (Benzimidazole-based HTM) | Hole-Transporting Material (HTM) | Engineered energy level alignment | Champion PCE of over 20% with a high open-circuit voltage of 1.09 V. researchgate.net |
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability, making them ideal candidates for fabricating membranes used in harsh industrial gas separation processes. tudelft.nlsciopen.com Polymers derived from 1-ethenyl-2-methyl-1H-benzimidazole are a subset of this family and are expected to share these robust properties.
PBI-based membranes are particularly effective for the separation of hydrogen (H₂) from carbon dioxide (CO₂), a critical process for pre-combustion carbon capture. nist.govnih.gov The separation mechanism in these dense polymer membranes is based on the solution-diffusion model. tudelft.nl While PBIs exhibit excellent H₂/CO₂ selectivity due to strong intermolecular hydrogen bonding and π-π stacking that create a rigid, size-sieving matrix, they often suffer from low gas permeability. tudelft.nl
Table 3: Gas Separation Performance of PBI-Based Membranes
| Membrane Type | Gas Pair | Temperature (°C) | H₂ Permeability (Barrer) | H₂/CO₂ Selectivity |
|---|---|---|---|---|
| PBI (Pristine) | H₂/CO₂ | 150 | 27 | 14 |
| Carbonized PBI (CMS@900) | H₂/CO₂ | 150 | 54 | 80 |
| 26 wt% ZIF-8/PBI MMM | H₂/CO₂ | up to 300 | 7000% increase vs. pristine PBI | 14 |
| PBI Hollow Fiber MMM (with ZIF-8) | H₂/CO₂ | 200 | 22-47 GPU* | 22-32 |
*Note: Permeability reported in Gas Permeation Units (GPU), a measure of permeance common for hollow fiber membranes. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Advanced Characterization of Polymeric Materials Incorporating Ethenyl-Benzimidazole Moieties
The comprehensive characterization of polymeric materials derived from 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI), also known as 1-vinyl-2-methylbenzimidazole, is crucial for understanding their structure-property relationships and evaluating their potential for advanced applications. A suite of advanced analytical techniques is employed to probe the molecular, thermal, and mechanical properties of these polymers. While specific data for the homopolymer of 1-vinyl-2-methylbenzimidazole is limited in publicly accessible literature, extensive research on related polybenzimidazole (PBI) and poly(N-vinylimidazole) (PVIm) systems provides valuable insights into the expected characteristics.
Spectroscopic Analysis
Spectroscopic methods are fundamental in confirming the chemical structure and purity of polymers containing ethenyl-benzimidazole moieties.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying characteristic functional groups. In polymers incorporating benzimidazole units, specific absorption bands are indicative of their molecular structure. For instance, the FTIR spectra of polybenzimidazoles typically exhibit characteristic peaks in the range of 3500-2500 cm⁻¹ corresponding to N-H stretching vibrations and around 1630 cm⁻¹ for the C=N stretching of the imidazole (B134444) ring. researchgate.net The in-plane deformation of the imidazole ring can also be observed around 1460 cm⁻¹. researchgate.net For copolymers containing N-vinylimidazole, characteristic peaks for the C-N stretching of the imidazole ring are found in the region of 660-754 cm⁻¹. researchgate.netresearchgate.net The polymerization of the vinyl group is confirmed by the disappearance of bands associated with the vinyl C=C stretching and =C-H bending vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure of these polymers. In ¹H NMR spectra of copolymers of N-vinylimidazole, multiplet signals between 6.9 and 7.6 ppm are assigned to the protons of the imidazole ring, while signals for the methine and methylene (B1212753) protons of the polymer backbone appear at approximately 3.7-3.9 ppm and 2.2-2.5 ppm, respectively. researchgate.net These techniques confirm the successful incorporation of the monomer units into the polymer chain and can provide information on the tacticity of the polymer.
A representative summary of expected FTIR and NMR spectral data for polymers containing benzimidazole moieties is presented below.
| Spectroscopic Technique | Functional Group/Proton | Characteristic Peak/Chemical Shift |
| FTIR | N-H Stretching (Benzimidazole) | 3500-2500 cm⁻¹ |
| C=N Stretching (Imidazole Ring) | ~1630 cm⁻¹ | |
| Imidazole Ring Deformation | ~1460 cm⁻¹ | |
| C-N Stretching (Imidazole Ring) | 660-754 cm⁻¹ | |
| ¹H NMR | Imidazole Ring Protons | 6.9-7.6 ppm |
| Polymer Backbone Methine Proton | 3.7-3.9 ppm | |
| Polymer Backbone Methylene Protons | 2.2-2.5 ppm |
Thermal Analysis
Thermal analysis techniques are critical for determining the operational temperature limits and stability of these high-performance polymers.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. Polybenzimidazole-based polymers are renowned for their exceptional thermal stability. For example, some poly(benzimidazole-imide)s exhibit 5% weight loss temperatures (Td5%) above 540°C in a nitrogen atmosphere. researchgate.net Poly(N-vinylimidazole) undergoes thermal decomposition in a single main step between 340°C and 500°C. The primary decomposition products are 1H-imidazole and 1-vinylimidazole, indicating that the main degradation pathway involves the homolytic scission of the carbon-nitrogen bond rather than a zip-elimination of the imidazole group.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. This technique is crucial for determining the glass transition temperature (Tg), which defines the upper-use temperature of amorphous polymers. Poly(arylene ether benzimidazole)s have been reported to exhibit high glass transition temperatures, ranging from 264°C to 352°C. kpi.ua For some amorphous polyimides containing benzimidazole moieties, the Tg can be even higher, ranging from 334°C to 412°C. researchgate.net
The following table summarizes typical thermal properties for high-performance polymers containing benzimidazole units.
| Thermal Property | Polymer Type | Value |
| 5% Weight Loss Temp. (Td5%) | Poly(benzimidazole-imide) | > 540 °C |
| Glass Transition Temp. (Tg) | Poly(arylene ether benzimidazole) | 264-352 °C |
| Glass Transition Temp. (Tg) | Amorphous Benzimidazole-Polyimide | 334-412 °C |
Mechanical Properties
The mechanical properties of polymers are essential for their application in structural components. Techniques such as tensile testing are used to evaluate the strength, stiffness, and ductility of these materials.
Tensile Testing: This method measures the force required to elongate a sample to its breaking point. Key parameters obtained include tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). Thin films of poly(arylene ether benzimidazole)s have demonstrated excellent mechanical properties, with tensile strengths of 121-157 MPa, moduli of 3.7-4.5 GPa, and elongations at break ranging from 6-18%. kpi.ua Copolymers of benzimidazole and imide have also been shown to form tough and flexible films with tensile strengths between 77-95 MPa and an initial modulus of 2.0-2.4 GPa. researchgate.net
A summary of representative mechanical properties for benzimidazole-containing polymers is provided in the table below.
| Mechanical Property | Polymer Type | Value |
| Tensile Strength | Poly(arylene ether benzimidazole) Film | 121-157 MPa |
| Young's Modulus | Poly(arylene ether benzimidazole) Film | 3.7-4.5 GPa |
| Elongation at Break | Poly(arylene ether benzimidazole) Film | 6-18% |
| Tensile Strength | Poly(benzimidazole-imide) Film | 77-95 MPa |
| Initial Modulus | Poly(benzimidazole-imide) Film | 2.0-2.4 GPa |
Electrochemical Behavior and Applications of 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci
Redox Properties and Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
The electrochemical characteristics of benzimidazole (B57391) derivatives are often investigated using techniques like cyclic voltammetry (CV). nih.gov This method allows for the study of redox (reduction-oxidation) processes by measuring the current response to a sweeping potential. For benzimidazole compounds, the electrochemical behavior is influenced by the core ring system and its substituents.
Studies on similar benzimidazole derivatives containing ferrocene (B1249389) groups, for example, show quasi-reversible one-electron redox behavior. yu.edu.jo The redox activity in these cases is often centered on the ferrocene moiety, but the electronic nature of the benzimidazole ligand influences the formal potential. The electrochemical data for these compounds typically exhibit characteristics of a diffusion-controlled, quasi-reversible electrode process. yu.edu.jousm.my
While specific cyclic voltammetry data for 1H-Benzimidazole, 1-ethenyl-2-methyl- is not extensively detailed in available literature, the general behavior of related structures provides insight. The benzimidazole ring itself can undergo electrochemical reactions. bme.hu The presence of the electron-donating methyl group at the 2-position and the polymerizable ethenyl (vinyl) group at the 1-position would be expected to modulate the redox potentials of the benzimidazole core. The vinyl group, in particular, opens the possibility of electrochemical polymerization, which would be observable in cyclic voltammetry as the growth of a polymer film on the electrode surface with successive potential cycles.
Table 1: General Electrochemical Characteristics of Benzimidazole Derivatives
| Technique | Observation | Implication |
| Cyclic Voltammetry (CV) | Quasi-reversible or irreversible redox peaks | Indicates electron transfer processes at specific potentials. |
| Diffusion-controlled processes | The rate of the reaction is limited by the transport of the molecule to the electrode surface. usm.my | |
| Polymer film growth on repeated cycles | The vinyl group allows for electropolymerization. |
Applications in Corrosion Inhibition Mechanisms for Metallic Surfaces and DFT Correlation
Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. qu.edu.qa Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. qu.edu.qa This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone electron pairs and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. qu.edu.qaelectrochemsci.org
The effectiveness of these inhibitors is strongly linked to their molecular structure. qu.edu.qaelectrochemsci.org Density Functional Theory (DFT) is a computational method widely used to correlate the molecular properties of inhibitors with their performance. researchgate.netresearchgate.net Key quantum chemical parameters calculated via DFT help in understanding and predicting inhibition efficiency.
EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a better ability to accept electrons from the metal, strengthening the bond.
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and better inhibition potential.
Mulliken Charges: These indicate the electron density on individual atoms, highlighting the likely sites for adsorption (e.g., the nitrogen atoms).
For 1H-Benzimidazole, 1-ethenyl-2-methyl-, the benzimidazole moiety provides the primary adsorption centers. The methyl and ethenyl groups can further influence the electron density distribution and steric factors affecting the orientation and packing of the inhibitor molecules on the metal surface. DFT studies on similar benzimidazole structures have confirmed that these molecules adsorb on metal surfaces, and the theoretical calculations align well with experimental findings. qu.edu.qaresearchgate.net The adsorption process for benzimidazole inhibitors often follows the Langmuir isotherm model, indicating the formation of a monolayer on the metallic surface. qu.edu.qa
Table 2: Key DFT Parameters for Evaluating Corrosion Inhibitors
| Parameter | Significance in Corrosion Inhibition |
| EHOMO | Higher value correlates with better electron-donating ability. |
| ELUMO | Lower value indicates a greater capacity for electron acceptance. |
| Energy Gap (ΔE) | A smaller gap suggests higher reactivity and potentially better inhibition. |
| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |
| Mulliken Charges | Identify active centers (N, S, O atoms) for adsorption on the metal surface. |
Electropolymerization of Ethenyl-Benzimidazole Monomers for Functional Films and Coatings
The presence of the 1-ethenyl (vinyl) group makes 1H-Benzimidazole, 1-ethenyl-2-methyl- a monomer suitable for polymerization. Electropolymerization is a versatile technique to create thin, adherent polymer films directly on a conductive substrate. By applying an electrical potential, the vinyl group can be activated to initiate a polymerization reaction, leading to the formation of a poly(1-vinyl-2-methylbenzimidazole) coating.
Such polymer coatings can offer enhanced properties compared to a simple adsorbed monolayer. These functional films and coatings have potential applications in:
Enhanced Corrosion Protection: An electropolymerized film provides a more robust and thicker physical barrier against corrosive agents compared to a self-assembled monolayer of the monomer. Polybenzimidazole-based coatings are known for their excellent thermal resistance and chemical stability. google.comgoogle.com
Biocompatible Surfaces: Coatings based on polymers like polyvinylpyrrolidone (B124986) can be created through free radical polymerization to increase the hydrophilicity and biocompatibility of surfaces for biomedical devices. pan.plresearchgate.net While a different polymer, this highlights the general utility of creating functional polymer coatings.
Membranes and Catalysis: Poly(vinyl imidazole)s, a related class of polymers, are of increasing interest for applications in catalysis and as membrane materials. rsc.org The ability to form these polymers directly on a surface via electropolymerization is a significant advantage for creating functional devices.
The process of electropolymerization allows for precise control over the thickness and morphology of the resulting film by tuning electrochemical parameters like potential range, scan rate, and monomer concentration. The resulting polybenzimidazole-based films can be further characterized by various techniques to assess their structure, stability, and performance as protective or functional coatings.
Supramolecular Chemistry Involving 1h Benzimidazole,1 Ethenyl 2 Methyl 9ci
Self-Assembly and Formation of Supramolecular Architectures
The self-assembly of benzimidazole (B57391) derivatives is a process driven by the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. The planarity and aromaticity of the benzimidazole ring system are key features that facilitate these interactions. In related compounds, molecules have been observed to self-assemble into various aggregates, including wrinkles, lamellae, belts, and fibers. researchgate.net
The formation of these architectures is highly dependent on factors such as the nature of the solvent and the specific substituents on the benzimidazole core. For 1H-Benzimidazole, 1-ethenyl-2-methyl-, the vinyl (ethenyl) and methyl groups would influence packing arrangements and intermolecular distances. The presence of multiple alkyl chains in related gelator molecules has been shown to be favorable for the gelation of organic solvents, a process driven by self-assembly into three-dimensional networks. researchgate.net Different kinds of hydrogen bond interactions between the molecular assembly units play a significant role in the formation of these gels. researchgate.net
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. Macrocyclic receptors like cucurbit[n]urils (CB[n]) are particularly effective hosts for various guest molecules, including benzimidazole derivatives. nih.gov Cucurbiturils are characterized by a hydrophobic inner cavity and two identical, electron-rich carbonyl portals. nih.govrsc.org This structure allows them to encapsulate guest molecules, primarily through hydrophobic effects and ion-dipole interactions. nih.gov
Studies on the interaction between tetramethyl cucurbit epa.govuril (TMeQ epa.gov) and other 2-substituted benzimidazole derivatives have shown the formation of stable 1:1 host-guest inclusion complexes. rsc.org The benzimidazole ring of the guest molecule can enter the hydrophobic cavity of the cucurbituril (B1219460) host. The binding process is often enthalpy-driven, indicating strong, favorable interactions. rsc.org For 1H-Benzimidazole, 1-ethenyl-2-methyl-, the benzimidazole portion would be the primary site for inclusion within the cucurbituril cavity, while the ethenyl and methyl groups would influence the orientation and binding affinity. The encapsulation by cucurbiturils can significantly alter the physicochemical properties of the guest molecule, such as enhancing its fluorescence and improving its solubility. nih.govrsc.org
| Host | Guest Type | Stoichiometry | Primary Driving Forces | Observed Effects |
|---|---|---|---|---|
| Tetramethyl cucurbit epa.govuril (TMeQ epa.gov) | 2-heterocyclic substituted benzimidazoles | 1:1 | Hydrogen bonding, Ion-dipole interactions | Enhanced fluorescence, Improved solubility |
| Cucurbit nih.govuril (CB nih.gov) | Viologens with imidazole (B134444) function | 1:1 | Hydrophobic effects, Ion-dipole interactions | pH-responsive positioning |
Role of Hydrogen Bonding, π-Interactions, and Other Non-Covalent Forces in Supramolecular Systems
The stability and structure of supramolecular systems involving benzimidazole derivatives are dictated by a combination of non-covalent forces. nih.gov These weak interactions, when acting in concert, lead to the formation of robust and highly ordered assemblies.
Hydrogen Bonding: Hydrogen bonds are a critical interaction in the assembly of benzimidazole derivatives. In crystal structures of related compounds, molecules are often linked by intermolecular hydrogen bonds, such as weak C—H···N interactions, which can form polymeric chains. nih.goviucr.org The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, playing a crucial role in directing the molecular assembly.
π-Interactions: The aromatic benzimidazole ring is electron-rich, making it highly susceptible to π-interactions.
π-π Stacking: This interaction involves the face-to-face stacking of aromatic rings. In the crystal structure of a related benzimidazole compound, π-π contacts with a centroid-to-centroid distance of 3.713 Å have been observed, which help to stabilize the structure. nih.gov The introduction of groups like an ethynyl (B1212043) linkage in other benzimidazole systems has been shown to expand π-π conjugation. researchgate.net
Other Non-Covalent Forces: Van der Waals forces and hydrophobic interactions also play a significant role, particularly in the aggregation of molecules in solution and in the packing of molecules in the solid state. nih.gov The interplay of these varied non-covalent interactions is essential for the formation and function of these complex supramolecular structures. rsc.org
| Interaction Type | Description | Example from Related Compounds |
|---|---|---|
| Conventional Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom (N, O). | N—H⋯N bonds generating chains in benzimidazole crystals. iucr.org |
| Carbon Hydrogen Bond (C-H...N/O) | Weaker hydrogen bond where a C-H group acts as the donor. | Weak intermolecular C—H⋯N hydrogen bonds linking molecules into chains. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contacts with centroid-centroid distance of 3.713 Å between neighboring benzimidazoles. nih.gov |
| C-H...π Interaction | Interaction of a C-H bond with the face of a π-system. | Interactions between benzimidazole moieties of adjacent molecules. researchgate.net |
| π-Cation / π-Anion | Electrostatic interaction between a cation/anion and the face of a π-system. | Observed in in silico models of benzimidazole derivatives. medcraveonline.com |
| Van der Waals Forces | General intermolecular forces arising from temporary fluctuations in electron density. | Contribute to the overall crystal packing in aromatic heterocyclic compounds. researchgate.net |
Catalytic Roles of Benzimidazole Frameworks and Their Derivatives
Benzimidazole (B57391) as an Organocatalyst in Organic Transformations and Reaction Mechanisms
Benzimidazoles can catalyze a range of organic reactions, including but not limited to:
Condensation Reactions: The basic nitrogen atom can activate carbonyl compounds, facilitating condensation reactions for the synthesis of various heterocyclic compounds.
Acyl Transfer Reactions: Benzimidazole derivatives can act as nucleophilic catalysts in acyl transfer reactions, forming a reactive acylimidazolium intermediate.
The mechanism of benzimidazole organocatalysis typically involves the initial interaction of the benzimidazole's nitrogen atom with a substrate, leading to its activation. This is often followed by a series of steps that facilitate bond formation and ultimately regenerate the catalyst for subsequent cycles. The presence of the vinyl group in 1H-Benzimidazole, 1-ethenyl-2-methyl-(9CI) could potentially be exploited for polymerization to create catalytically active polymers.
Metal-Benzimidazole Complexes as Catalysts in Homogeneous and Heterogeneous Chemical Reactions
The most prominent catalytic role of benzimidazole derivatives is as ligands in transition metal complexes. The nitrogen atoms in the imidazole (B134444) ring readily coordinate with a variety of metal centers, including palladium, ruthenium, copper, nickel, and rhodium, to form stable and catalytically active complexes. These complexes have been extensively utilized in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis:
In a homogeneous phase, metal-benzimidazole complexes have demonstrated high efficacy in a wide array of organic transformations. For instance, palladium-benzimidazole complexes are well-known for their catalytic prowess in C-C cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. Ruthenium complexes bearing benzimidazole ligands have been successfully employed in hydrogenation and transfer hydrogenation reactions of ketones and imines. dergi-fytronix.com
Heterogeneous Catalysis:
To address the challenges of catalyst separation and recycling, significant research has been devoted to the development of heterogeneous catalysts based on metal-benzimidazole complexes. This is typically achieved by immobilizing the benzimidazole ligand or its metal complex onto a solid support, such as silica, polymers, or magnetic nanoparticles. These supported catalysts offer the advantage of easy recovery and reusability, making the catalytic process more economical and environmentally friendly. For example, metal-organic frameworks (MOFs) incorporating benzimidazole-based linkers have emerged as highly efficient and recyclable heterogeneous catalysts for various organic reactions.
Below is a table summarizing the catalytic applications of various benzimidazole-metal complexes.
| Metal | Benzimidazole Ligand Type | Reaction Type | Catalyst Phase |
| Palladium | N-Heterocyclic Carbene (NHC) | Suzuki Coupling | Homogeneous |
| Ruthenium | Substituted Benzimidazoles | Transfer Hydrogenation | Homogeneous |
| Copper | Benzimidazole Hydrazones | Oxidation Reactions | Homogeneous |
| Nickel | Iminopyridinyl-Benzimidazole | Olefin Oligomerization | Homogeneous |
| Various | Supported Benzimidazoles | Various | Heterogeneous |
Design Principles for Enhancing Catalytic Efficiency and Selectivity in Benzimidazole-Based Systems
Electronic Tuning: The introduction of electron-donating or electron-withdrawing substituents on the benzimidazole ring can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This allows for the fine-tuning of the catalyst's reactivity and stability.
Steric Control: The incorporation of bulky substituents on the benzimidazole framework can create a specific steric environment around the active site. This steric hindrance can be exploited to control the regioselectivity and stereoselectivity of a reaction. For instance, chiral benzimidazole ligands are widely used in asymmetric catalysis to produce enantiomerically enriched products.
Ligand Backbone Modification: The synthesis of multidentate ligands incorporating multiple benzimidazole units can lead to more stable metal complexes with well-defined geometries. The nature of the linker connecting the benzimidazole moieties can also influence the catalytic activity.
By applying these design principles, researchers can develop novel and highly efficient benzimidazole-based catalysts tailored for specific organic transformations.
Q & A
Q. What are the optimal synthetic routes for 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) in academic research?
The synthesis of substituted benzimidazoles typically involves condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives (e.g., nitriles) under acidic conditions . For introducing the 1-ethenyl substituent, N-alkylation using substituted halides (e.g., vinyl bromide) in the presence of a base (e.g., K₂CO₃) is effective . Green methods, such as microwave-assisted synthesis, can enhance reaction efficiency and yield by reducing reaction time and energy consumption . Optimization of solvent systems (e.g., ethanol or DMF) and catalytic conditions (e.g., HCl or polyphosphoric acid) is critical for regioselectivity and purity.
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and substituent orientation .
- Spectroscopy : High-resolution NMR (¹H/¹³C) can confirm substituent positions (e.g., ethenyl protons at δ 4.5–5.5 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ~198.148 Da) .
- Electronic properties : UV-Vis and cyclic voltammetry assess π-π* transitions and redox behavior, which are relevant for applications in catalysis or photochemistry .
Q. What analytical techniques are used to assess purity and stability?
- HPLC-MS : Quantifies impurities (e.g., unreacted precursors or byproducts like 1H-benzimidazole-2-methyl derivatives) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for applications requiring high-temperature processing .
- Stability under storage : Monitor degradation via accelerated aging studies (40°C/75% RH) and characterize degradation products using LC-MS .
Advanced Research Questions
Q. How do substituents (ethenyl and methyl) influence the compound’s reactivity and biological activity?
- Electronic effects : The electron-donating methyl group at C-2 stabilizes the benzimidazole core, while the ethenyl group at N-1 introduces steric hindrance and modulates π-electron delocalization .
- Biological activity : Methyl and ethenyl groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies suggest these substituents may enhance antimicrobial or anticancer activity, as seen in analogous N-substituted benzimidazoles .
Q. What computational methods are employed to study its reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens binding affinity with enzymes (e.g., cytochrome P450 or tubulin) to rationalize observed anticancer activity .
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models) .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Metabolic stability : Evaluate cytochrome P450 interactions to identify false positives/negatives due to rapid degradation .
- Synergistic studies : Test combinations with known chemotherapeutics (e.g., doxorubicin) to clarify mechanisms .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Catalyst optimization : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., zeolites) for easier recovery .
- Flow chemistry : Improves reproducibility and safety for reactions involving hazardous reagents (e.g., vinyl halides) .
- Byproduct profiling : Use LC-MS to identify and suppress side reactions (e.g., oxidation of ethenyl to carbonyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
